(2R)-3-methoxy-2-(methylamino)propanamide hydrochloride
Overview
Description
(2R)-3-methoxy-2-(methylamino)propanamide hydrochloride (MMPH) is an organic compound that has been studied for its potential use in scientific research and laboratory experiments. MMPH is a highly versatile compound that has been used in a variety of applications, including synthesis, biochemical and physiological effects, and drug development.
Scientific Research Applications
Antitumorigenic and Antiangiogenic Effects
- Estrogen Metabolites : Studies on catechol estrogens, which are chemically reactive metabolites of estrogen, suggest that some of their O-methylated forms, like 2-methoxyestradiol, have antitumorigenic and antiangiogenic effects. These metabolites, formed endogenously, may protect against estrogen-induced cancers in target organs. Although not directly about "(2R)-3-methoxy-2-(methylamino)propanamide hydrochloride," the research highlights the potential cancer-protective roles of methoxy-containing compounds (B. Zhu & A. Conney, 1998).
Toxicity and Detection in Processed Foods
- Acrylamide Formation : Research on acrylamide, a neurotoxic and potentially carcinogenic compound formed in baked and fried foods, underscores the importance of detecting and understanding the toxicity of compounds formed during food processing. This context may be relevant when considering the safety and environmental impact of chemical compounds, including "(2R)-3-methoxy-2-(methylamino)propanamide hydrochloride" (C. Pundir, N. Yadav, & A. K. Chhillar, 2019).
properties
IUPAC Name |
(2R)-3-methoxy-2-(methylamino)propanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.ClH/c1-7-4(3-9-2)5(6)8;/h4,7H,3H2,1-2H3,(H2,6,8);1H/t4-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLVOJOQNPBCAY-PGMHMLKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(COC)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](COC)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-methoxy-2-(methylamino)propanamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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